molecular formula C13H15N5O3 B2907195 3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034388-00-4

3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2907195
CAS No.: 2034388-00-4
M. Wt: 289.295
InChI Key: MBKDJPWMNZRFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine to form the pyrazine-2-carbonylpiperidine intermediate. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of the pyrazine, piperidine, and imidazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-11-8-16-13(21)18(11)9-1-5-17(6-2-9)12(20)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKDJPWMNZRFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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